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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting treatment
response to Zovodotin (zanidatamab zovodotin, ZW49), a novel HER2-targeted bispecific
antibody-drug conjugate (ADC), and its therapeutic alternatives. The information presented is
intended to support research and development efforts in precision oncology.

Introduction to Zovodotin and the Landscape of
HER2-Targeted ADCs

Zovodotin is an investigational ADC comprising a bispecific antibody that simultaneously
targets two distinct epitopes on the HER2 receptor, conjugated to a cytotoxic auristatin
payload.[1] This unique mechanism of action, which includes dual HER2 signal blockade and
enhanced antibody-receptor clustering, aims to improve upon existing HER2-targeted
therapies.[1] The primary alternatives to Zovodotin are the approved HER2-targeted ADCs:

e Trastuzumab deruxtecan (Enhertu®): An ADC composed of the anti-HER2 antibody
trastuzumab linked to a topoisomerase | inhibitor payload.

o Ado-trastuzumab emtansine (Kadcyla®): An ADC consisting of trastuzumab linked to the
microtubule inhibitor emtansine.

The identification of robust predictive biomarkers is critical for optimizing patient selection and
improving therapeutic outcomes for all ADCs.[2] While HER2 protein overexpression and gene
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amplification are the established biomarkers for this class of drugs, ongoing research is
exploring more nuanced predictors of response.

Key Predictive Biomarkers for HER2-Targeted ADCs

The cornerstone of patient selection for Zovodotin and its alternatives is the assessment of
HER2 status. This is primarily determined through immunohistochemistry (IHC) to detect
protein overexpression and in situ hybridization (ISH) to detect gene amplification.

HER2 Protein Expression (IHC)

HER2 IHC testing is a semi-quantitative assay that measures the level of HER2 protein on the
surface of tumor cells. The results are scored on a scale of 0 to 3+.

e |HC 3+ (Positive): Indicates strong, complete, and circumferential membrane staining in
>10% of tumor cells.[3] Patients with IHC 3+ tumors are generally considered candidates for
HER2-targeted therapies.

e |HC 2+ (Equivocal): Characterized by weak to moderate complete membrane staining in
>10% of tumor cells.[3] These cases require reflex testing with ISH to determine HER2 gene
amplification status.

e |HC 1+ (Negative): Shows incomplete membrane staining that is faint and barely perceptible
in >10% of tumor cells.[3]

o |HC 0 (Negative): No staining is observed, or there is incomplete and faint membrane
staining in £10% of tumor cells.[3]

HER2 Gene Amplification (ISH)

ISH techniques, such as fluorescence in situ hybridization (FISH) and chromogenic in situ
hybridization (CISH), are used to determine the number of copies of the ERBB2 gene (which
encodes for HER2) in tumor cells. A positive result indicates HER2 gene amplification and
eligibility for HER2-targeted therapy.

The Emergence of "HER2-Low" as a Predictive
Biomarker
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Recent clinical trials, most notably with trastuzumab deruxtecan, have demonstrated the
efficacy of HER2-targeted ADCs in patients with "HER2-low" breast cancer (defined as IHC 1+
or IHC 2+/ISH-).[4] This has expanded the population of patients who may benefit from these
therapies and highlights the importance of accurate IHC scoring in the lower expression range.
While Zovodotin is being studied in HER2-expressing cancers, the specific activity in a HER2-
low population is an area of ongoing investigation.

Comparative Efficacy Data by Biomarker Status

The following tables summarize the available clinical trial data for Zovodotin and its key
alternatives, stratified by HER2 biomarker status where possible.

Table 1: Zovodotin (ZW49) Phase 1 Trial (NCT03821233) Efficacy Data in HER2-Positive
Solid Tumors[5][6][7]

Objective .
. . . Disease Control
Patient Population Biomarker Status Response Rate
Rate (DCR)
(ORR)
All HER2+ Solid IHC 3+ or IHC
31% 2%
Cancers (n=29) 2+/ISH+
Gastroesophageal
_ IHC 3+ or IHC
Adenocarcinoma 37% 73%
2+/ISH+
(n=11)
IHC 3+ or IHC
Breast Cancer (n=8) 13% 50%
2+/ISH+
Other Solid Cancers IHC 3+ or IHC
40% 90%

(n=10) 2+/ISH+

Data from a heavily pretreated patient population.

Table 2: Trastuzumab Deruxtecan (Enhertu) Efficacy Data in Metastatic Breast Cancer[4][8]
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Objective Median
Patient Population Biomarker Status Response Rate Progression-Free

(ORR) Survival (PFS)
HER2-Positive IHC 3+ or IHC

79.7% 28.8 months
(DESTINY-Breast03) 2+/ISH+
HER2-Low (DESTINY-

IHC 1+ or IHC 2+/ISH- 52.6% 9.9 months

Breast04)

Table 3: Ado-trastuzumab Emtansine (Kadcyla) Efficacy Data in Metastatic Breast Cancer[9]
[10][11]

Objective Median
Patient Population Biomarker Status Response Rate Progression-Free
(ORR) Survival (PFS)
HER2-Positive IHC 3+ or IHC
43.6% 9.6 months
(EMILIA) 2+/ISH+
HER2-Positive,
) IHC 3+ or IHC
previously treated 31.3% 6.2 months
2+/ISH+

(TH3RESA)

Exploratory Biomarkers for Zovodotin:
Immunogenic Cell Death (ICD)

Preclinical studies have shown that Zovodotin is a potent inducer of immunogenic cell death
(ICD).[1] ICD is a form of cancer cell death that activates an anti-tumor immune response. Key
biomarkers of ICD that could potentially predict response to Zovodotin include:

o Cell Surface Calreticulin (CRT): An "eat-me" signal that promotes phagocytosis of dying
cancer cells by dendritic cells.

o Extracellular ATP: A "find-me" signal that attracts immune cells to the tumor

microenvironment.
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» Extracellular High Mobility Group Box 1 (HMGBL1): A danger signal that promotes dendritic
cell maturation and T-cell activation.

The induction of these markers suggests that Zovodotin may not only directly kill tumor cells
but also stimulate a durable anti-tumor immune response. Further clinical investigation is
needed to validate these as predictive biomarkers.

Experimental Protocols
HER2 Immunohistochemistry (IHC) Staining Protocol

This protocol provides a general overview for the semi-quantitative detection of HER2 protein in
formalin-fixed, paraffin-embedded (FFPE) tissue.

o Deparaffinization and Rehydration:
o Immerse slides in xylene (or a xylene substitute) to remove paraffin.

o Rehydrate through a series of graded ethanol solutions (e.g., 100%, 95%, 70%) and finally
in distilled water.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) using a validated buffer (e.qg., citrate buffer,
pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker, steamer, or water bath.

e Staining:
o Incubate slides with a validated primary anti-HER?2 antibody (e.g., clone 4B5).
o Apply a polymer-based detection system.
o Develop with a chromogen such as diaminobenzidine (DAB).
o Counterstaining, Dehydration, and Mounting:
o Counterstain with hematoxylin.

o Dehydrate through graded ethanol and clear in xylene.
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o Mount with a permanent mounting medium.

e Interpretation:

o Score staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells
according to ASCO/CAP guidelines.[3]

HER2 Fluorescence In Situ Hybridization (FISH) Protocol

This protocol outlines the key steps for determining ERBB2 gene amplification.
» Deparaffinization and Pretreatment:
o Deparaffinize and rehydrate FFPE tissue sections as for IHC.

o Pretreat slides with a protease solution (e.g., pepsin) to digest proteins and allow probe
access to the nuclear DNA.

o Denaturation and Hybridization:

o Co-denature the probe (containing fluorescently labeled DNA sequences for the ERBB2
gene and a control centromeric region of chromosome 17) and the target DNA on the
slide.

o Hybridize the probe to the target DNA overnight in a humidified chamber.
o Post-Hybridization Washes:

o Wash slides to remove unbound probe.
» Counterstaining and Mounting:

o Counterstain with DAPI to visualize the cell nuclei.

o Mount with an anti-fade mounting medium.

e Analysis:
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o Enumerate the fluorescent signals for the ERBB2 gene and the chromosome 17
centromere in a defined number of tumor cell nuclei using a fluorescence microscope.

o Calculate the ratio of ERBB2 signals to chromosome 17 signals to determine amplification
status.[12][13]

Flow Cytometry for Cell Surface Calreticulin

This protocol is for the detection of CRT exposure on the surface of tumor cells.[14]
e Cell Preparation:

o Harvest cells and wash with a suitable buffer (e.g., PBS).
e Staining:

o Incubate cells with a fluorescently labeled anti-calreticulin antibody.

o Include a viability dye (e.g., DAPI, Propidium lodide) to exclude dead cells from the
analysis.

e Analysis:
o Acquire data on a flow cytometer.

o Gate on the live cell population and quantify the percentage of cells positive for surface

calreticulin.

Extracellular ATP Release Assay

This bioluminescence-based assay measures the amount of ATP released into the cell culture
medium.[15][16]

e Sample Collection:
o Carefully collect the cell culture supernatant without disturbing the cells.

e Assay Procedure:
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o Add the supernatant to a luminometer plate containing a luciferase/luciferin reagent.
o Measure the luminescence, which is proportional to the ATP concentration.
e Quantification:

o Determine the ATP concentration by comparing the luminescence signal to a standard
curve generated with known ATP concentrations.

Extracellular HMGB1 ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of HMGBL1 in
cell culture supernatants.[17][18]

Plate Coating:

o Coat a 96-well plate with an anti-HMGB1 capture antibody.

Sample and Standard Incubation:
o Add cell culture supernatants and a series of HMGB1 standards to the wells and incubate.

Detection:

o Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

o Add a substrate that is converted by the enzyme to produce a colorimetric signal.

Measurement and Quantification:
o Measure the absorbance at the appropriate wavelength using a plate reader.

o Calculate the HMGB1 concentration in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of Zovodotin.
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Caption: HER2 biomarker testing workflow.
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Conclusion

The landscape of HER2-targeted therapies is evolving, with HER2 expression remaining the
primary predictive biomarker for treatment with Zovodotin and its alternatives. The
establishment of "HER2-low" as a clinically actionable biomarker for some ADCs underscores
the need for precise and standardized HER2 testing. For Zovodotin, the induction of
immunogenic cell death presents an exciting avenue for the discovery of novel biomarkers that
may further refine patient selection and predict not only direct cytotoxicity but also the
generation of a durable anti-tumor immune response. Continued research and clinical
validation of these and other potential biomarkers will be essential for realizing the full potential
of Zovodotin and other HER2-targeted ADCs in the era of precision medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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